molecular formula C4H8OS<br>CH3SCH2CH2CHO<br>C4H8OS B105701 3-(Methylthio)propionaldehyde CAS No. 3268-49-3

3-(Methylthio)propionaldehyde

Cat. No.: B105701
CAS No.: 3268-49-3
M. Wt: 104.17 g/mol
InChI Key: CLUWOWRTHNNBBU-UHFFFAOYSA-N
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Description

3-(Methylthio)propionaldehyde, also known as 3-(Methylsulfanyl)propanal, is an organic compound with the chemical formula CH₃SCH₂CH₂CHO. It is a colorless liquid that is a degradation product of methionine. This compound is notable for its presence as a flavor compound in potato-based snacks, such as potato chips, and can also be found in black tea and green tea-based products .

Mechanism of Action

Target of Action

3-(Methylthio)propionaldehyde, also known as Methional, is a versatile compound that participates in a variety of chemical reactions . Its primary targets are the molecules it interacts with during these reactions. These targets can vary widely depending on the specific reaction and the environment in which it occurs.

Mode of Action

Methional’s mode of action involves participating in a variety of chemical reactions, such as nucleophilic addition, condensation, and oxidation . These reactions allow Methional to form complex molecular structures, making it a versatile building block in the synthesis of complex organic molecules .

Biochemical Pathways

Methional is the major product of chemical methionine conversion via Strecker degradation . It has been used as a reactant in oxidative coupling, chemoselective oxidation, and intermolecular alkyne hydroacylation reactions . It can also be used as a biosynthetic precursor of ethylene .

Result of Action

The result of Methional’s action depends on the specific reactions it participates in. For example, in oxidative coupling and chemoselective oxidation reactions, Methional can help form complex molecular structures . In addition, Methional’s ability to undergo diverse transformations makes it a valuable tool in the synthesis of complex organic molecules .

Action Environment

The action of Methional can be influenced by various environmental factors. For instance, the theoretical environmental emissions of Methional suggest that the hydrosphere is the most likely target compartment . Furthermore, Methional’s reactivity can be affected by factors such as temperature and the presence of other chemicals .

Preparation Methods

3-(Methylthio)propionaldehyde is synthesized commercially by the reaction of methanethiol and acrolein. The reaction is as follows :

CH3SH+CH2=CHCHOCH3SCH2CH2CHOCH₃SH + CH₂=CHCHO → CH₃SCH₂CH₂CHO CH3​SH+CH2​=CHCHO→CH3​SCH2​CH2​CHO

This method is efficient and widely used in industrial production. Additionally, methional can be produced through the Strecker degradation reaction, where methionine interacts with α-dicarbonyl compounds .

Chemical Reactions Analysis

3-(Methylthio)propionaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include methanethiol, dimethyl disulfide, and methionol .

Comparison with Similar Compounds

3-(Methylthio)propionaldehyde is unique due to its dual functional groups (aldehyde and thioether), which allow it to participate in various chemical reactions. Similar compounds include:

This compound stands out due to its significant role in flavor chemistry and its presence in various food products.

Properties

IUPAC Name

3-methylsulfanylpropanal
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InChI

InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3
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InChI Key

CLUWOWRTHNNBBU-UHFFFAOYSA-N
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Canonical SMILES

CSCCC=O
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Molecular Formula

C4H8OS, Array
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DSSTOX Substance ID

DTXSID9027528
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Molecular Weight

104.17 g/mol
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Physical Description

4-thiapentanal appears as a colorless to amber liquid with an extremely foul and persistent odor. Slightly soluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. Moderately toxic. Used as a food additive., Liquid, Colorless liquid with a pungent odor; [ICSC] Colorless to amber liquid with an extremely bad and persistent odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to pale yellow liquid; powerful and diffusive onion and meat-like odour; in dilution, more pleasant, less onion-like, remniscient of boullion
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Boiling Point

BP: 62 °C at 11 mm Hg, 165 °C
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Flash Point

142 °F (NFPA, 2010), 142 °F (61 °C) (closed cup), 58-63 °C
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Solubility

In water, 16.3% vol at 25 °C, pH 7, Solubility in water, g/100ml at 37.8 °C: 17.5, insoluble in water; soluble in alcohol, propylene glycol and oil, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

Relative density (water = 1): 1.03, 1.037-1.052
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Vapor Density

Relative vapor density (air = 1): 3.60
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Vapor Pressure

0.75 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 100
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Impurities

3-(Methylthio) propionaldehyde is a colorless to light yellow organic liquid with a purity of > 97 % (w/w). Impurities are water (
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Color/Form

Colorless to pale yellow liquid, Colorless to amber liquid

CAS No.

3268-49-3
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Melting Point

-75 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylthio)propionaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Methylthio)propionaldehyde
Reactant of Route 3
3-(Methylthio)propionaldehyde
Reactant of Route 4
3-(Methylthio)propionaldehyde
Reactant of Route 5
3-(Methylthio)propionaldehyde
Reactant of Route 6
3-(Methylthio)propionaldehyde

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